molecular formula C8H8BrNO2 B6157506 2-(6-bromopyridin-2-yl)propanoic acid CAS No. 1539424-29-7

2-(6-bromopyridin-2-yl)propanoic acid

Cat. No.: B6157506
CAS No.: 1539424-29-7
M. Wt: 230.1
InChI Key:
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Description

2-(6-bromopyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol It is a derivative of pyridine, featuring a bromine atom at the 6-position and a propanoic acid group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-pyridylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of 2-(6-bromopyridin-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromopyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.

    Oxidation: Hydrogen peroxide, m-CPBA; solvents like acetic acid or dichloromethane; room temperature to mild heating.

    Reduction: LAH, NaBH4; solvents like ether or THF; room temperature to reflux.

Major Products Formed

    Substitution: Formation of azido, cyano, or amino derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated products.

Mechanism of Action

The mechanism of action of 2-(6-bromopyridin-2-yl)propanoic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, influencing cellular pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloropyridin-2-yl)propanoic acid
  • 2-(6-fluoropyridin-2-yl)propanoic acid
  • 2-(6-iodopyridin-2-yl)propanoic acid

Uniqueness

2-(6-bromopyridin-2-yl)propanoic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s reactivity and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo counterparts .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-bromopyridin-2-yl)propanoic acid involves the bromination of pyridine followed by the addition of a propanoic acid group.", "Starting Materials": [ "Pyridine", "Bromine", "Propanoic acid", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of pyridine using bromine and sulfuric acid to yield 6-bromopyridine", "Step 2: Neutralization of the reaction mixture with sodium hydroxide", "Step 3: Addition of propanoic acid to 6-bromopyridine in the presence of water and a catalyst to yield 2-(6-bromopyridin-2-yl)propanoic acid" ] }

CAS No.

1539424-29-7

Molecular Formula

C8H8BrNO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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